2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride
Overview
Description
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C5H8N2O·HCl. It is a hydrochloride salt of 2-(1H-pyrazol-4-yl)ethanol, which is a derivative of pyrazole. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride typically involves the reaction of pyrazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The resulting 2-(1H-pyrazol-4-yl)ethanol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Pyrazole-4-carboxylic acid or pyrazole-4-carbaldehyde.
Reduction: 2-(1H-pyrazol-4-yl)ethane.
Substitution: 2-(1H-pyrazol-4-yl)ethyl halides or amines.
Scientific Research Applications
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with specific receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)ethanol: The parent compound without the hydrochloride salt.
2-(1H-pyrazol-4-yl)ethylamine: A similar compound with an amine group instead of a hydroxyl group.
1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol: A choline analog with potential cardiovascular effects.
Uniqueness
2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit potential biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts .
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c8-2-1-5-3-6-7-4-5;/h3-4,8H,1-2H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXXARHSHZEOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185150-10-0 | |
Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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